molecular formula C8H10BrNO B8520951 5-bromo-3-ethyl-6-methyl-1H-pyridin-2-one

5-bromo-3-ethyl-6-methyl-1H-pyridin-2-one

Cat. No. B8520951
M. Wt: 216.07 g/mol
InChI Key: FTZXRTLLLZFUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863280B2

Procedure details

A mixture of 3-ethyl-6-methyl-1H-pyridin-2-one (23.92 g, 174.4 mmol) and N-bromosuccinimide (32.67 g, 183.5 mmol) in methanol (450 ml) was stirred under nitrogen at room temperature. A thick suspension formed after some hours and was stirred at RT for a further 24 h. The reaction mixture was concentrated to one half to one third of the original volume and diluted with 200 ml of water. The mixture was cooled in an ice bath with stirring and then filtered with suction. The residue was washed with cold water and dried at 65° C. 35.93 g (95%) of 5-bromo-3-ethyl-6-methyl-1H-pyridin-2-one were obtained in the form of a beige powder.
Quantity
23.92 g
Type
reactant
Reaction Step One
Quantity
32.67 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4](=[O:10])[NH:5][C:6]([CH3:9])=[CH:7][CH:8]=1)[CH3:2].[Br:11]N1C(=O)CCC1=O>CO>[Br:11][C:7]1[CH:8]=[C:3]([CH2:1][CH3:2])[C:4](=[O:10])[NH:5][C:6]=1[CH3:9]

Inputs

Step One
Name
Quantity
23.92 g
Type
reactant
Smiles
C(C)C=1C(NC(=CC1)C)=O
Name
Quantity
32.67 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
450 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under nitrogen at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thick suspension formed after some hours
STIRRING
Type
STIRRING
Details
was stirred at RT for a further 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to one half to one third of the original volume
ADDITION
Type
ADDITION
Details
diluted with 200 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
The residue was washed with cold water
CUSTOM
Type
CUSTOM
Details
dried at 65° C

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(NC1C)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 35.93 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.